molecular formula C19H17FN2O3 B4371888 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE

Cat. No.: B4371888
M. Wt: 340.3 g/mol
InChI Key: YAKNYAMBHQGCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE is a synthetic organic compound that features a benzamide core structure with a 3,5-dimethyl-4-isoxazolyl group and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent coupling reactions. One common method involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction to form the isoxazole ring . The benzamide core can be synthesized through amide bond formation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring or the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazole ring and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-12-18(13(2)25-22-12)11-24-17-8-6-14(7-9-17)19(23)21-16-5-3-4-15(20)10-16/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKNYAMBHQGCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUOROPHENYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.